An In-depth Technical Guide to the Basic Properties of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol
An In-depth Technical Guide to the Basic Properties of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a paramount scaffold in medicinal chemistry and materials science.[1][2] This fused bicyclic 5-6 heterocycle is recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and marketed pharmaceuticals.[1][2] Its unique electronic and structural characteristics allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties.[1][3][4][5][6][7] The derivatization of the imidazo[1,2-a]pyridine core, particularly at the C2 and C3 positions, has been a fertile ground for the discovery of novel therapeutic agents.[6] This guide focuses on a specific derivative, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, providing a comprehensive overview of its fundamental properties for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The core of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is the planar imidazo[1,2-a]pyridine moiety.[8] The molecule's structure, featuring a methyl group at the C3 position and a methanol group at the C2 position, dictates its physicochemical behavior and interaction with its environment.
Table 1: Core Physicochemical Properties of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol and Related Isomers
| Property | (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol | (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol | (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol |
| Molecular Formula | C₉H₁₀N₂O | C₉H₁₀N₂O[9] | C₉H₁₀N₂O[10][11] |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol [9] | 162.18 g/mol [11] |
| CAS Number | Not readily available | 872362-98-6[9] | 178488-40-9[10][11] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
The presence of the hydroxyl group suggests that the molecule will exhibit some polarity and will be capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring imparts basicity to the molecule. The solubility is expected to be moderate in polar organic solvents like methanol and ethanol.
Proposed Synthesis Pathway
While a specific synthesis for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not explicitly detailed in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for related imidazo[1,2-a]pyridine derivatives. A common and effective method involves the condensation of a 2-aminopyridine with an α-haloketone, followed by functional group manipulations.[12]
A logical approach would be a two-step process:
-
Synthesis of the Ester Precursor: Condensation of the appropriate 2-aminopyridine with an α-keto ester.
-
Reduction to the Alcohol: Reduction of the resulting ester to the corresponding primary alcohol.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[13]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure ester.
Step 2: Synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol
-
The ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (typically 1.5-2.0 eq), is added portion-wise.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the imidazo[1,2-a]pyridine ring system (typically in the range of δ 7.0-8.5 ppm).- A singlet for the methyl group at the C3 position (around δ 2.3-2.5 ppm).- A singlet or doublet for the methylene protons of the methanol group (around δ 4.5-4.8 ppm).- A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the imidazo[1,2-a]pyridine ring (typically in the range of δ 110-150 ppm).- A signal for the methyl carbon (around δ 15-20 ppm).- A signal for the methylene carbon of the methanol group (around δ 55-65 ppm). |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations in the aromatic and aliphatic regions (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the heterocyclic ring (around 1500-1650 cm⁻¹).- C-O stretching vibration (around 1000-1200 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 162.19).- Fragmentation patterns may include the loss of a hydroxyl group or the entire hydroxymethyl group. |
Biological and Pharmacological Context
The imidazo[1,2-a]pyridine scaffold is a cornerstone in drug discovery.[1] Derivatives have shown a remarkable range of biological activities.
Specifically, the introduction of a methyl group at the C3 position has been shown to significantly improve the affinity of these compounds for certain biological targets, such as the melanin-concentrating hormone receptor 1 (MCH1R), which is implicated in the regulation of metabolism and mood.[17] Furthermore, various 3-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their potential as antiulcer agents, demonstrating good cytoprotective properties.[3] The anticancer potential of this class of compounds is also well-documented, with derivatives inducing apoptosis in cancer cell lines.[4] Given this context, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol represents a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
While specific toxicity data for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not available, general laboratory safety precautions should be observed. For the related isomer, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, the following GHS hazard information is reported:
-
Pictogram: GHS07 (Harmful)[9]
-
Signal Word: Warning[9]
-
Hazard Statement: H302 (Harmful if swallowed)[9]
It is prudent to handle (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol with similar care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a structurally interesting derivative of the medicinally significant imidazo[1,2-a]pyridine scaffold. While specific experimental data on its physicochemical properties are limited in the public domain, this guide provides a robust framework for its synthesis, predicted characteristics, and potential biological relevance. As a versatile chemical intermediate, it holds promise for the development of novel compounds with a wide range of therapeutic applications, particularly in the fields of oncology and neurology. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in drug discovery and development.
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